Phosphine, (1,1-dimethylethyl)-

Cross-Coupling Catalysis Suzuki-Miyaura Reaction Aryl Chloride Activation

tert-Butylphosphine (TBP, CAS 2501-94-2), also known as (1,1-dimethylethyl)phosphine, is a primary alkylphosphine with molecular formula C4H11P and molecular weight 90.10 g/mol. It is a colorless liquid with a characteristic garlic-like odor, exhibiting a boiling point of 54-55 °C, density of approximately 0.7-0.74 g/cm³ at ambient temperature, and melting point of -85 °C.

Molecular Formula C4H11P
Molecular Weight 90.1 g/mol
CAS No. 2501-94-2
Cat. No. B050799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine, (1,1-dimethylethyl)-
CAS2501-94-2
Synonyms(1,1-Dimethylethyl)phosphine;  1,1-Dimethylethylphosphine;  Mono-tert-butylphosphine;  t-Butylphosphine
Molecular FormulaC4H11P
Molecular Weight90.1 g/mol
Structural Identifiers
SMILESCC(C)(C)P
InChIInChI=1S/C4H11P/c1-4(2,3)5/h5H2,1-3H3
InChIKeyZGNPLWZYVAFUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butylphosphine (CAS 2501-94-2): Core Physical Properties and Baseline Specifications for Procurement


tert-Butylphosphine (TBP, CAS 2501-94-2), also known as (1,1-dimethylethyl)phosphine, is a primary alkylphosphine with molecular formula C4H11P and molecular weight 90.10 g/mol [1]. It is a colorless liquid with a characteristic garlic-like odor, exhibiting a boiling point of 54-55 °C, density of approximately 0.7-0.74 g/cm³ at ambient temperature, and melting point of -85 °C [2]. Critically, TBP is pyrophoric and air-sensitive, requiring handling under inert atmosphere and classification under UN2845 for transport of pyrophoric liquids [3]. Commercial availability typically ranges from 95% to 99% purity, with technical-grade product marketed under trade names such as Hishicolin P-M4 [4]. The compound serves as a foundational synthon for more complex phosphine ligands and as a precursor in organophosphorus synthesis [5].

Why tert-Butylphosphine (CAS 2501-94-2) Cannot Be Generically Substituted with Other Alkylphosphines in Sensitive Synthesis


Generic substitution of tert-butylphosphine with other alkylphosphines, particularly di- or tri-substituted analogs, fails due to critical divergence in steric bulk, electronic donation, and air-sensitivity profiles . While di-tert-butylphosphine (CAS 819-19-2) and tri-tert-butylphosphine (CAS 13716-12-6) share the tert-butyl motif, their coordination chemistry and practical handling differ markedly. TBP, as a primary phosphine (R-PH₂), possesses a unique P-H bond reactivity that is absent in secondary (R₂PH) and tertiary (R₃P) phosphines, enabling distinct derivatization pathways and the formation of P-heterocycles [1]. Furthermore, the quantitative performance of catalysts derived from these ligands exhibits inverse reactivity trends depending on the substrate class (e.g., aryl bromides vs. chlorides), rendering empirical 'analog' substitution risky in process chemistry where yield and selectivity are paramount [2][3]. Procurement based solely on class-level inference without considering these specific quantitative differentiators leads to suboptimal catalytic turnover, incompatibility with established synthetic protocols, or unmitigated safety risks during storage and handling.

Quantitative Comparative Evidence: tert-Butylphosphine Derivatives vs. Traditional Arylphosphine Ligands in Catalysis


Room Temperature Suzuki-Miyaura Coupling of Unactivated Aryl Chlorides Enabled by Tri-tert-butylphosphine (P(t-Bu)₃) Ligands

Catalysts derived from tri-tert-butylphosphine (P(t-Bu)₃)—a direct synthetic derivative of tert-butylphosphine—enable the room-temperature Suzuki-Miyaura coupling of electron-deficient aryl chlorides, a substrate class that is completely unreactive under analogous conditions using traditional triphenylphosphine (PPh₃) ligands. The Pd₂(dba)₃/P(t-Bu)₃ system with Cs₂CO₃ base achieves efficient coupling at 25 °C [1]. This contrasts sharply with PPh₃-based systems, which require elevated temperatures (typically >80 °C) and often fail with deactivated chloroarenes due to sluggish oxidative addition kinetics .

Cross-Coupling Catalysis Suzuki-Miyaura Reaction Aryl Chloride Activation

Superior Catalytic Turnover Numbers (TON) Achieved with Tri-tert-butylphosphine in Heck Coupling Protocols

The tri-tert-butylphosphine (P(t-Bu)₃) ligand system, accessible via tert-butylphosphine intermediates, demonstrates quantitatively superior catalytic efficiency in Heck coupling reactions compared to conventional phosphine ligands. The Pd/P(t-Bu)₃ catalyst system achieved turnover numbers (TON) as high as 9,700 in Suzuki coupling and enabled the first room-temperature Heck couplings of aryl chlorides [1]. In contrast, catalyst systems employing triphenylphosphine (PPh₃) or other less electron-rich phosphines typically exhibit TON values below 1,000 for aryl chloride Heck reactions, often failing entirely with deactivated substrates without forcing conditions .

Heck Reaction Turnover Number (TON) Palladium Catalysis

Rapid Room-Temperature Suzuki Coupling of Heteroaryl Bromides Using PtBu₃/Pd(OAc)₂ Catalyst Systems

The tri-tert-butylphosphine (PtBu₃) ligand, derived from tert-butylphosphine, enables completion of Suzuki couplings of major families of heteroaryl bromides within minutes at room temperature when paired with Pd(OAc)₂ [1]. This represents a significant kinetic advantage over traditional catalyst systems. For context, comparable couplings using Pd(PPh₃)₄ typically require heating at 60-100 °C for several hours to achieve similar conversion . The PtBu₃-based system operates effectively in n-butanol, completing couplings that previous studies had not systematically examined across multiple heteroaryl bromide families [1].

Heteroaryl Coupling Suzuki-Miyaura Fast Reaction Kinetics

Electron Donation Strength (pKa) of Tri-tert-butylphosphine Versus Common Ligands: Basis for Oxidative Addition Enhancement

Tri-tert-butylphosphine (P(t-Bu)₃) possesses a pKa value of 11.4, making it one of the most basic phosphine ligands employed in cross-coupling catalysis . This high basicity—significantly exceeding that of triphenylphosphine (pKa ≈ 2.73)—correlates directly with enhanced electron density at the metal center and accelerated oxidative addition kinetics, particularly with challenging C-Cl bonds . The strong σ-donor capacity of the tert-butylphosphine scaffold explains why catalysts incorporating this motif operate at lower temperatures and achieve higher turnover numbers than those based on less electron-rich arylphosphines [1].

Ligand Basicity Oxidative Addition Phosphine pKa

Divergent Reactivity in Buchwald-Hartwig Amination: TTBP Superiority for Aryl Chlorides vs. Competitor Ligands for Aryl Bromides

In palladium-catalyzed Buchwald-Hartwig amination, tri-tert-butylphosphine (TTBP) exhibits substrate-dependent performance that differs quantitatively from structurally similar ligands. TTBP demonstrates superior catalytic activity toward aryl chlorides compared to di(tert-butyl)neopentylphosphine (DTBNpP) due to stronger electron donation, which facilitates oxidative addition into the stronger C-Cl bond [1]. However, DTBNpP shows comparable or better activity for aryl bromides under mild conditions, attributable to its larger cone angle and enhanced steric bulk [1]. This inverse substrate selectivity profile means that TTBP cannot be generically replaced with DTBNpP when aryl chloride electrophiles are the intended coupling partners, nor should TTBP be automatically assumed optimal for all aryl halide classes.

Buchwald-Hartwig Amination Aryl Halide Selectivity Ligand Structure-Activity Relationship

High-Value Application Scenarios for tert-Butylphosphine (CAS 2501-94-2) and Its Derivatives in Industrial Synthesis


Large-Scale Suzuki-Miyaura Coupling Utilizing Cost-Advantaged Aryl Chloride Substrates

Industrial manufacturers seeking to replace expensive aryl bromides or iodides with more economical aryl chlorides in Suzuki-Miyaura coupling should prioritize tert-butylphosphine-derived catalyst systems. The Pd/P(t-Bu)₃ catalyst platform enables room-temperature coupling of electron-deficient aryl chlorides and efficient coupling of unactivated aryl chlorides at moderate temperatures, achieving turnover numbers as high as 9,700 [1]. This substrate scope expansion from Br/I to Cl directly reduces raw material costs, as aryl chlorides are typically 2- to 10-fold less expensive than their brominated analogs. The high TON values further reduce palladium catalyst costs per batch, improving process economics for pharmaceutical intermediate and fine chemical manufacturing where cross-coupling is a critical step.

Fast-Kinetics Heteroaryl Coupling in Parallel Medicinal Chemistry Libraries

Medicinal chemistry and high-throughput synthesis groups requiring rapid generation of biaryl and heteroaryl compound libraries should select the Pd(OAc)₂/PtBu₃ catalyst system. This ligand enables completion of Suzuki couplings of major heteroaryl bromide families within minutes at room temperature [2]. The operational simplicity—no heating required, short reaction times, and tolerance of diverse heteroaryl cores—accelerates library synthesis and reduces cycle time per compound. For discovery organizations where throughput and substrate generality are paramount, this system offers a quantifiable productivity advantage over traditional thermal protocols requiring hours of heating and multiple substrate-specific optimizations.

Buchwald-Hartwig Amination with Aryl Chloride Electrophiles in API Manufacturing

Active pharmaceutical ingredient (API) manufacturers whose synthetic routes incorporate C-N bond formation with aryl chloride electrophiles should specify tri-tert-butylphosphine (TTBP)-based catalysts. Direct comparative studies demonstrate that TTBP-derived catalysts exhibit higher activity toward aryl chlorides than structurally similar alkylphosphines like DTBNpP, attributable to stronger electron donation that facilitates oxidative addition into the stronger C-Cl bond [3]. This performance differentiation is critical when the synthetic route is locked on an aryl chloride intermediate—substitution with alternative ligands may result in incomplete conversion, increased palladium loading, or elevated reaction temperatures that compromise yield and impurity profiles. The quantitative understanding of TTBP's substrate-specific advantage informs robust process design and ensures reliable scale-up outcomes.

Synthesis of Specialty Phosphine Ligands and Phosphorus Heterocycles

Organometallic chemistry groups and ligand manufacturers engaged in the synthesis of custom phosphine ligands should procure high-purity tert-butylphosphine (TBP) as a primary phosphine building block. TBP serves as a critical synthon for generating secondary and tertiary alkylphosphines, including the industrially significant JohnPhos ligand and DTBPX catalyst systems [4]. The presence of the reactive P-H bonds in TBP enables derivatization pathways that are inaccessible from secondary phosphines such as di-tert-butylphosphine or tertiary phosphines such as P(t-Bu)₃. For laboratories developing novel catalyst architectures or producing proprietary ligand libraries, TBP's unique reactivity profile as a primary phosphine makes it an essential and non-substitutable precursor.

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